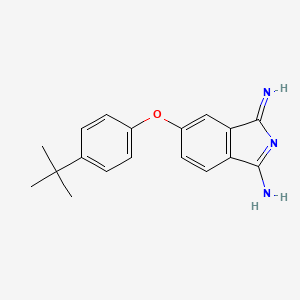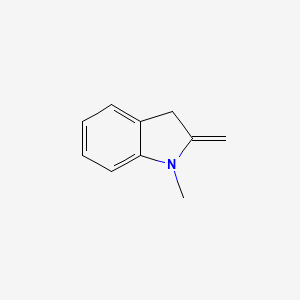![molecular formula C10H16O3 B14286678 6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 128445-77-2](/img/structure/B14286678.png)
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexanone ring
Méthodes De Préparation
The synthesis of 6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer using metallic sodium . Industrial production methods may involve similar oxidation processes, often utilizing dendritic complexes to achieve the desired product .
Analyse Des Réactions Chimiques
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for reductases, leading to the formation of reduced products. The oxirane ring’s reactivity also allows it to participate in nucleophilic substitution reactions, which can modify its structure and biological activity.
Comparaison Avec Des Composés Similaires
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Isophorone epoxide: Another bicyclic compound with an oxirane ring, used in similar applications.
Cyclohexene oxide: A simpler epoxide that serves as a precursor to various organic compounds.
Piperitone oxide: A related compound with a similar bicyclic structure, used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
128445-77-2 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
6-ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O3/c1-4-12-10-6-9(2,3)5-7(11)8(10)13-10/h8H,4-6H2,1-3H3 |
Clé InChI |
OJBWQEUIJIWVHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC12CC(CC(=O)C1O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
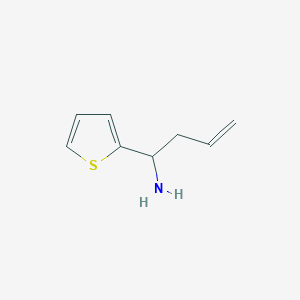
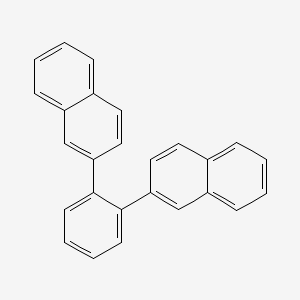
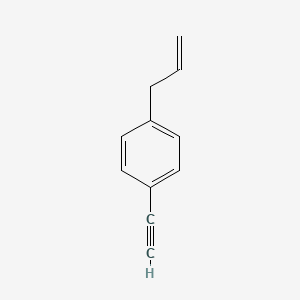

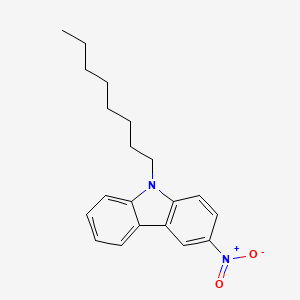
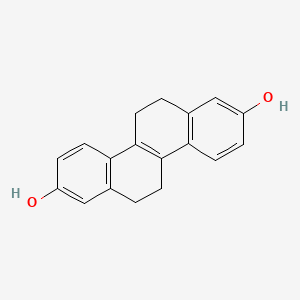
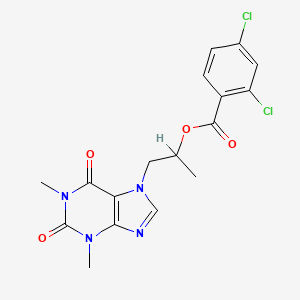
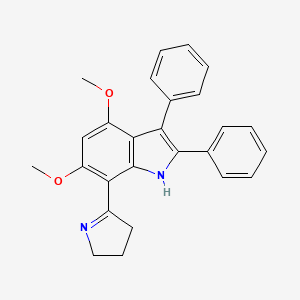

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
